molecular formula C6H7ClN2O B12876740 4-Ethyl-1H-pyrazole-1-carbonyl chloride

4-Ethyl-1H-pyrazole-1-carbonyl chloride

Cat. No.: B12876740
M. Wt: 158.58 g/mol
InChI Key: LLMOVAVGBMJNGY-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 4-ethyl-1H-pyrazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

4-Ethyl-1H-pyrazole+Thionyl chloride4-Ethyl-1H-pyrazole-1-carbonyl chloride+SO2+HCl\text{4-Ethyl-1H-pyrazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Ethyl-1H-pyrazole+Thionyl chloride→4-Ethyl-1H-pyrazole-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

4-Ethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity as an acylating agent. It can introduce acyl groups into various substrates, facilitating the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde
  • 4-Chloro-3-ethyl-1-methyl-5-pyrazolecarbonyl chloride
  • 1-Ethyl-1H-pyrazole-4-carbonyl chloride

Uniqueness

4-Ethyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly in the formation of acyl derivatives .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-ethylpyrazole-1-carbonyl chloride

InChI

InChI=1S/C6H7ClN2O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3

InChI Key

LLMOVAVGBMJNGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1)C(=O)Cl

Origin of Product

United States

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